2'-amino-1'-(4-chlorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
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Overview
Description
2’-amino-1’-(4-chlorophenyl)-7’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between an indole and a quinoline moiety, making it a significant molecule in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 2’-amino-1’-(4-chlorophenyl)-7’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Quinoline Formation: The quinoline ring can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Spiro Compound Formation: The final step involves the formation of the spiro connection, which can be achieved through a cyclization reaction under specific conditions, often involving a catalyst and controlled temperature.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using flow chemistry techniques to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
2’-amino-1’-(4-chlorophenyl)-7’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the nitro group to an amino group.
Substitution: Halogenation reactions can introduce halogen atoms into the aromatic rings, using reagents like bromine or chlorine under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted derivatives of the original compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and catalysis.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Mechanism of Action
The mechanism of action of 2’-amino-1’-(4-chlorophenyl)-7’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or DNA, where the compound can inhibit or activate biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2’-amino-1’-(4-chlorophenyl)-7’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile include other spiro compounds and derivatives of indole and quinoline. These compounds share structural similarities but may differ in their biological activities and chemical properties. For example:
Spiro[indole-3,4’-piperidine]: Similar spiro structure but with a piperidine ring instead of quinoline.
Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial properties.
The uniqueness of 2’-amino-1’-(4-chlorophenyl)-7’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile lies in its specific spiro connection and the presence of both indole and quinoline moieties, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C25H21ClN4O2 |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
2'-amino-1'-(4-chlorophenyl)-7',7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydroquinoline]-3'-carbonitrile |
InChI |
InChI=1S/C25H21ClN4O2/c1-24(2)11-19-21(20(31)12-24)25(16-5-3-4-6-18(16)29-23(25)32)17(13-27)22(28)30(19)15-9-7-14(26)8-10-15/h3-10H,11-12,28H2,1-2H3,(H,29,32) |
InChI Key |
CFHQVMYBYQPYGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C(=C(N2C5=CC=C(C=C5)Cl)N)C#N)C |
Origin of Product |
United States |
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